2-(2-Bromophenyl)-1-methyl-1H-pyrrole
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Overview
Description
2-(2-Bromophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-methyl-1H-pyrrole typically involves the reaction of 2-bromobenzaldehyde with 1-methylpyrrole in the presence of a base. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. Common bases used in this reaction include potassium carbonate and sodium hydride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 2-(2-aminophenyl)-1-methyl-1H-pyrrole.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of this compound-3-amine.
Scientific Research Applications
2-(2-Bromophenyl)-1-methyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromophenyl group enhances its binding affinity to these targets, while the pyrrole ring provides structural stability. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)pyrrole: Lacks the methyl group on the pyrrole ring.
2-(2-Chlorophenyl)-1-methyl-1H-pyrrole: Contains a chlorine atom instead of a bromine atom.
2-(2-Bromophenyl)-1H-indole: Features an indole ring instead of a pyrrole ring.
Uniqueness
2-(2-Bromophenyl)-1-methyl-1H-pyrrole is unique due to the presence of both a bromophenyl group and a methyl group on the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H10BrN/c1-13-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-8H,1H3 |
InChI Key |
AAINUPLZMCOTMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=C2Br |
Origin of Product |
United States |
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